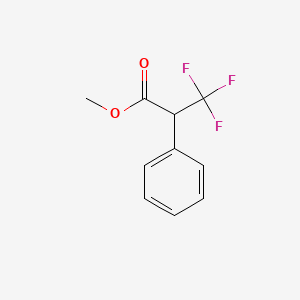

Methyl 3,3,3-Trifluoro-2-phenylpropionate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 3,3,3-Trifluoro-2-phenylpropionate” is a chemical compound with the CAS Number: 184414-29-7 . It has a molecular weight of 218.18 and its IUPAC name is methyl 3,3,3-trifluoro-2-phenylpropanoate . The compound is solid in physical form .

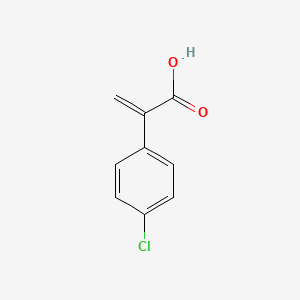

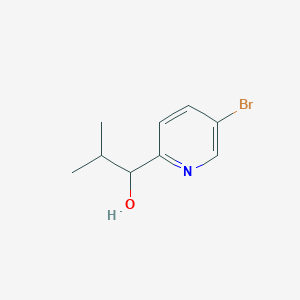

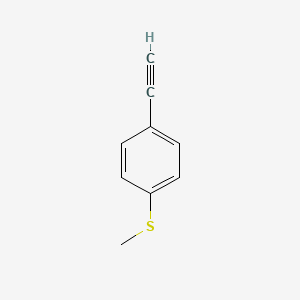

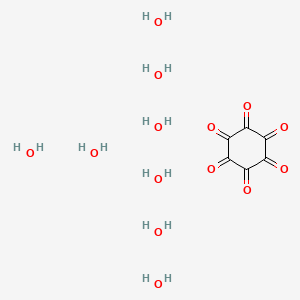

Molecular Structure Analysis

The Inchi Code for “Methyl 3,3,3-Trifluoro-2-phenylpropionate” is1S/C10H9F3O2/c1-15-9(14)8(10(11,12)13)7-5-3-2-4-6-7/h2-6,8H,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis

“Methyl 3,3,3-Trifluoro-2-phenylpropionate” is a solid at room temperature . It should be stored in a refrigerator to maintain its stability .Applications De Recherche Scientifique

Synthesis of Pharmaceuticals

Methyl 3,3,3-Trifluoro-2-phenylpropionate is utilized in the synthesis of nonsteroidal antiandrogens, where its derivatives have shown potential in treating androgen-responsive diseases. The trifluoromethyl series, in particular, exhibits partial androgen agonist activity, leading to the development of novel, potent antiandrogens that are peripherally selective (Tucker, Crook, & Chesterson, 1988).

Material Science and Organic Electronics

In the field of material science, the compound has found applications in the development of electrolytes for electrochemical double layer capacitors (EDLCs). A study demonstrated that 3-cyanopropionic acid methyl ester, a related compound, when combined with certain salts, enables high salt concentrations and operative voltages, proving to be a promising candidate for new classes of electrolyte materials for EDLCs (Schütter, Passerini, Korth, & Balducci, 2017).

Chemical Synthesis and Catalysis

Research also focuses on the compound's role in chemical synthesis, particularly in the electrochemical fluorination of related esters, yielding various fluorinated products. This process highlights the impact of substituents on chemo- and regioselectivity of fluorination, with the overall yields and current efficiencies being notably high (Dmowski & Kozłowski, 1997).

Chemical Reaction Mechanisms

Methyl 3,3,3-Trifluoro-2-phenylpropionate and its derivatives are studied for their reaction mechanisms, such as in the microbial reduction of carbonyl substrates. The differences in electronic and steric properties between trifluoromethyl and methyl groups influence the chemo- and stereoselectivities of reductions, providing insights into enzymatic selectivity and reaction pathways (Arnone et al., 1998).

Enantioselective Synthesis

The compound's derivatives have been explored in enantioselective synthesis, particularly in the context of microbial reductions. These studies shed light on how trifluoromethyl and methyl groups can direct enantioselection, offering valuable information for designing stereoselective synthetic processes (Arnone et al., 1998).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 . These codes correspond to specific safety and hazard guidelines as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Propriétés

IUPAC Name |

methyl 3,3,3-trifluoro-2-phenylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-15-9(14)8(10(11,12)13)7-5-3-2-4-6-7/h2-6,8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJBFYUNCVGESFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3,3,3-Trifluoro-2-phenylpropionate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(4-chlorophenoxy)-2-phenylacetamide](/img/structure/B2814598.png)

![methyl 3-{[(2Z)-3-carbamoyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2814609.png)

![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]oxamide](/img/structure/B2814615.png)